Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

カタログ番号 B141967

CAS番号:

155722-95-5

分子量: 274.23 g/mol

InChIキー: PJXBSEMPGQDIBQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

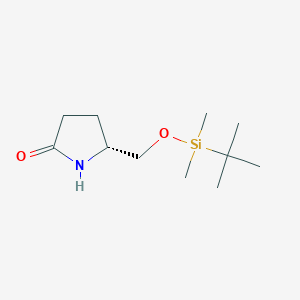

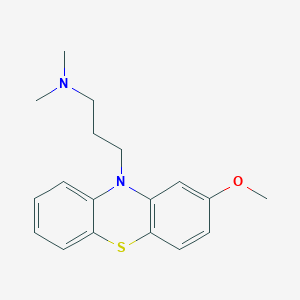

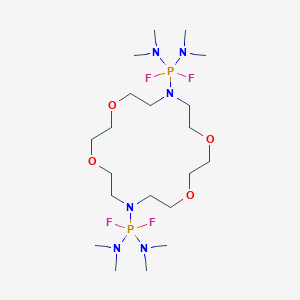

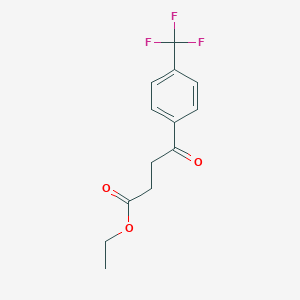

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 . It is also known as Benzenebutanoic acid, γ-oxo-4-(trifluoromethyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate consists of a butyrate backbone with a trifluoromethylphenyl group attached at the 4th carbon . The ethyl group is attached to the carbonyl carbon of the butyrate backbone .Physical And Chemical Properties Analysis

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate has a density of 1.224g/cm3 and a boiling point of 345.364ºC at 760 mmHg . The compound is an ester, and as such, it is likely to be soluble in organic solvents and relatively insoluble in water.科学的研究の応用

Synthesis of Isoxazole Derivatives

- Application Summary: This compound is used in the synthesis of isoxazole derivatives, which are important heterocyclic compounds that occur in various natural compounds and drugs . These derivatives are of great interest to medicinal chemists due to their antiviral, anticancer, and anti-inflammatory activity .

- Method of Application: The compound is used in a one-pot synthesis of isoxazole derivatives containing differently substituted aryl groups . This involves the use of ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine .

- Results: The synthesis resulted in good to excellent yields of isoxazole derivatives . The antioxidant properties of the products were investigated using the DPPH method .

Anti-tumor Activity in Leukemia Cells

- Application Summary: An intermediate of the compound exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells .

- Method of Application: The compound was synthesized and its biological effects were examined in HL-60 cells . The properties analyzed included cell survival, cell cycle profile, caspase-3 activity, Bax and Bcl-2 expression, the amount of intracellular Ca2+, the number of reactive oxygen species (ROS), and the mitochondrial membrane potential .

- Results: The compound significantly reduced the proliferation of HL-60 cells and was found to induce apoptosis in a concentration-dependent manner . This was associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Synthesis of Trifluoromethylpyridines

- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method of Application: The compound is used in the synthesis of TFMP derivatives . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Organic Compounds

- Application Summary: This compound is used in the synthesis of fluorinated organic compounds . These compounds have found applications in various fields, including the agrochemical, pharmaceutical, and functional materials fields .

- Method of Application: The compound is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Results: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

特性

IUPAC Name |

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXBSEMPGQDIBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585304 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate | |

CAS RN |

155722-95-5 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)